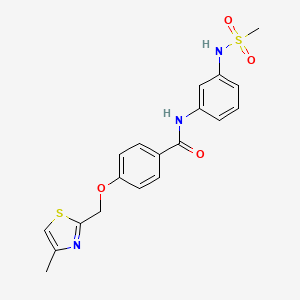

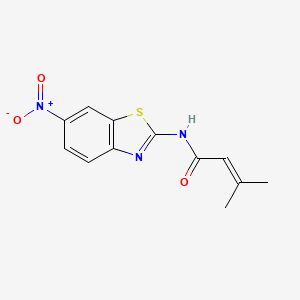

N-(3-(甲磺酰氨基)苯基)-4-((4-甲基噻唑-2-基)甲氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multi-step chemical processes. For example, novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction, showcasing the intricate methods used in creating complex sulfonamide derivatives (Madhavi Gangapuram & K. Redda, 2009).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be comprehensively analyzed through techniques such as X-ray diffraction, revealing critical details about crystal formation and intermolecular interactions. For instance, the crystal structure and Hirshfeld surface analysis of a related sulfonamide compound provided insights into its degradation mechanism and molecular interactions (Koffi Sénam Etsè, G. Zaragoza, & B. Pirotte, 2019).

Chemical Reactions and Properties

Sulfonamide derivatives participate in various chemical reactions, including Fries rearrangement, under catalyst- and solvent-free conditions, showcasing their reactive nature and potential for further modification. Such reactions are crucial for developing new compounds with enhanced properties or specific functionalities (R. Moreno-Fuquen et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, can be determined through experimental methods. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

Sulfonamide compounds exhibit a range of chemical properties, including antimicrobial and anticancer activities. Their ability to inhibit specific enzymes or bind to receptors makes them valuable for medicinal chemistry research. For example, novel sulfonamide derivatives have been explored for their potential as anticancer agents, demonstrating the broad applicability of these compounds in therapeutic contexts (Abdulsalam A. M. Alkhaldi et al., 2020).

科学研究应用

反渗透系统中的生物污垢预防

该化合物在预防反渗透(RO)聚酰胺膜系统中的生物污垢方面的潜在用途进行了审查。虽然没有直接提到,但审查讨论了RO系统中安全有效的防污剂的需求,强调了传统氯基处理的替代方案的重要性,这些处理方法可能会损坏膜并产生有害副产品(Da-Silva-Correa et al., 2022)。

制药化合物的新合成

该审查探讨了制造质子泵抑制剂如奥美拉唑的新方法,重点放在合成过程和杂质上。虽然没有特别提到N-(3-(甲磺胺基)苯基)-4-((4-甲基噻唑-2-基)甲氧基)苯甲酰胺,但了解相关化合物的合成和杂质可以为其在制药中的潜在应用提供见解(Saini et al., 2019)。

DNA相互作用和药物设计

虽然不直接相关,但对Hoechst 33258的研究,这是一种已知结合到DNA小沟的化合物,提供了有关N-(3-(甲磺胺基)苯基)-4-((4-甲基噻唑-2-基)甲氧基)苯甲酰胺可能如何与生物分子相互作用的见解,可能有助于药物设计和治疗应用(Issar & Kakkar, 2013)。

心血管系统药物传递

关于治疗传递到心血管系统的审查,包括小有机化合物、肽和siRNA的传递,为药物传递系统提供了广泛的视角。从这篇审查中得到的见解可能有助于了解如何为针对性治疗应用制定N-(3-(甲磺胺基)苯基)-4-((4-甲基噻唑-2-基)甲氧基)苯甲酰胺(Geldenhuys et al., 2017)。

有机污染物处理

关于高级氧化过程(AOPs)用于处理像对乙酰氨基酚这样的有机污染物的审查,以及关于降解途径和副产物的生物毒性的讨论,如果N-(3-(甲磺胺基)苯基)-4-((4-甲基噻唑-2-基)甲氧基)苯甲酰胺在环境修复中具有潜在应用,或者其降解产物对环境有影响,这些内容可能是相关的(Qutob et al., 2022)。

属性

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13-12-27-18(20-13)11-26-17-8-6-14(7-9-17)19(23)21-15-4-3-5-16(10-15)22-28(2,24)25/h3-10,12,22H,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLUESJXEUPEGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dimethylphenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494823.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494827.png)

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2494829.png)

![N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B2494830.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2494833.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2494836.png)

![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2494839.png)